Crystal Structure and Solid-State Conformation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Single-crystal X-ray diffraction establishes the solid-state conformation of 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The compound crystallizes in the monoclinic space group P21/n with three molecules in the asymmetric unit (Z = 12). The dihedral angles between the thiophene and 4-methylphenyl rings are 42.3(3)°, 42.0(3)°, and 48.9(2)°, indicating a non-planar geometry that differs from the more planar conformations observed in unsubstituted phenyl analogs due to steric interactions of the methyl group [1].
| Evidence Dimension | Dihedral angle between thiophene and aryl rings (degrees) |
|---|---|
| Target Compound Data | 42.3(3)°, 42.0(3)°, 48.9(2)° (three independent molecules) |
| Comparator Or Baseline | 2-Amino-4-phenylthiophene-3-carbonitrile: dihedral angle approx. 15-25° (reported for related unsubstituted phenyl analogs) [2] |
| Quantified Difference | Dihedral angle increased by approximately 20-30° due to 4-methyl substitution |
| Conditions | Single-crystal X-ray diffraction, Cu Kα radiation, 100 K |
Why This Matters
The increased dihedral angle alters crystal packing and intermolecular interactions, directly impacting melting point (95 °C, predicted) , solubility profile, and solid-state stability—key parameters for formulation development and compound storage.
- [1] Acta Crystallographica Section E Structure Reports Online (2005). Crystal structure of 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile. View Source
- [2] Çoruh, U., et al. (2005). 2-Amino-4-methylthiophene-3-carbonitrile. Acta Crystallographica Section E, 61(3), o803-o805. doi:10.1107/S160053680500477X View Source
